molecular formula C6H9NO2 B1484562 2-Oxa-5-azabicyclo[4.1.1]octan-3-one CAS No. 2169510-21-6

2-Oxa-5-azabicyclo[4.1.1]octan-3-one

Cat. No.: B1484562
CAS No.: 2169510-21-6
M. Wt: 127.14 g/mol
InChI Key: ROCBAJODNHFTGR-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[4.1.1]octan-3-one is a specialized bicyclic scaffold of significant interest in medicinal chemistry and drug discovery. Compounds featuring the 2-oxa-5-azabicycloalkane core are recognized as valuable intermediates and pharmacophores for the development of novel bioactive molecules . While specific data on this exact analog is limited from the search results, closely related structures demonstrate a broad potential in pharmaceutical research. For instance, the 8-oxabicyclo[3.2.1]octane scaffold has been extensively studied as a key component in ligands for monoamine transporters, such as the dopamine transporter (DAT) and serotonin transporter (SERT), which are prime targets for understanding substance abuse disorders . Furthermore, azabicyclic compounds, including pyrazole-fused variants, have been identified as potent, systemically available inhibitors of enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA) . Inhibition of NAAA is a promising approach for managing inflammatory conditions, as it preserves endogenous anti-inflammatory lipid mediators . Additionally, derivatives based on 2-azabicycloalkane skeletons have shown moderate to potent antiproliferative activity against various human cancer cell lines, highlighting their utility in oncological research . The unique three-dimensional structure of this bridged bicyclic compound makes it a privileged chiral building block for exploring new chemical space and for the total synthesis of complex target molecules . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-oxa-5-azabicyclo[4.1.1]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6-3-7-4-1-5(2-4)9-6/h4-5,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCBAJODNHFTGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1OC(=O)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Nucleophilic Substitution and Cyclization

A common approach to prepare bicyclic oxaza compounds involves nucleophilic substitution on halogenated precursors followed by intramolecular cyclization.

Example Procedure (Adapted from Related Systems):

Step Reagents and Conditions Description Yield/Notes
1 Halogenated precursor (e.g., 2-chloro derivatives) + 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride Mixing in the presence of triethylamine as base Formation of intermediate by substitution
2 Heating sealed tube at 130°C for 3 hours Promotes cyclization and ring closure Efficient conversion to bicyclic product
3 Workup with water and extraction with ethyl acetate Isolation of crude product Organic phase dried and evaporated
4 Purification by silica gel chromatography (eluent: 95/5 EtOAc/MeOH) Obtains pure bicyclic compound Yields reported around 120-220 mg from 170-220 mg starting material

This method was demonstrated for the synthesis of bicyclic analogs such as (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane derivatives, showing the utility of triethylamine-mediated substitution and heating in sealed tubes to achieve bicyclic frameworks.

Intramolecular Nucleophilic Displacement

Intramolecular nucleophilic displacement is an effective method for constructing bicyclic heterocycles. This involves a nucleophile within the molecule attacking an electrophilic center, leading to ring closure.

  • Direct cyclic thioetherification and related oxygen/nitrogen heterocycle formations have been achieved by cyclizing mercaptoalkanols or aminoalkanols under appropriate conditions.
  • Stepwise nucleophilic displacement can be employed where a precursor molecule containing leaving groups and nucleophilic centers is cyclized under base or acid catalysis.
  • Mitsunobu reactions, mesylation, and subsequent intramolecular displacement have been used for related bicyclic systems, indicating versatility in functional group transformations to achieve bicyclic ring systems.

Summary Table of Preparation Methods

Method Key Reagents Conditions Mechanism Advantages Limitations
Nucleophilic Substitution with Triethylamine Halogenated precursor + 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride + Triethylamine Heating at 130°C, sealed tube, 3h Nucleophilic substitution followed by cyclization High yield, straightforward purification Requires sealed tube heating
Intramolecular Nucleophilic Displacement Precursors with leaving groups and nucleophiles Base or acid catalysis, controlled temperature Intramolecular nucleophilic attack forming bicyclic ring Efficient ring closure, stereocontrol possible Multi-step precursor synthesis
Lewis Acid-Catalyzed Cycloaddition Bicyclobutanes and dipolarophiles Lewis acid catalysis, mild conditions 1,3-Dipolar cycloaddition forming bicyclic scaffold High selectivity and complexity Requires specialized catalysts, substrate scope

Detailed Research Findings

  • The triethylamine-mediated substitution and cyclization method has been experimentally validated with detailed NMR and LC/MS characterization confirming the bicyclic product formation with high purity.
  • Intramolecular nucleophilic displacement strategies have been reviewed extensively for related bicyclic heterocycles, demonstrating robust synthetic routes with potential adaptation for 2-Oxa-5-azabicyclo[4.1.1]octan-3-one.
  • Lewis acid-catalyzed cycloadditions represent a modern approach that can be exploited for constructing complex bicyclic systems with heteroatoms, though direct application to this compound requires further exploration.

Chemical Reactions Analysis

Types of Reactions: 2-Oxa-5-azabicyclo[4.1.1]octan-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

Recent studies have highlighted the pharmacological potential of 2-Oxa-5-azabicyclo[4.1.1]octan-3-one derivatives in drug discovery. These compounds have shown promise as inhibitors of specific enzyme activities, which can be crucial in managing various diseases.

  • N-acylethanolamine-hydrolyzing acid amidase (NAAA) Inhibition : Research indicates that modifications to the bicyclic structure can lead to potent inhibitors of NAAA, which is implicated in inflammatory responses. For example, derivatives based on this scaffold have been developed that exhibit high inhibitory activity and favorable pharmacokinetic profiles .

Neuropharmacology

The unique structural features of this compound make it a candidate for neuropharmacological applications. Its ability to interact with neurotransmitter systems could lead to the development of new treatments for neurological disorders.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly in the formation of more complex molecular architectures.

  • Lewis Acid-Catalyzed Reactions : The compound has been utilized in Lewis acid-catalyzed annulation reactions, facilitating the formation of oxabicycles with diverse functional groups . This method demonstrates the compound's versatility in synthetic pathways, allowing chemists to construct complex molecules efficiently.

Polymer Chemistry

Research into atom-bridged bicyclic monomers has shown that derivatives of this compound can be polymerized to create novel materials with unique properties . This application is particularly relevant in developing advanced materials for various industrial uses.

Inhibition Studies

A notable case study involved the synthesis and evaluation of various this compound derivatives as NAAA inhibitors. The study found that specific structural modifications significantly enhanced inhibitory potency, highlighting the importance of structure-activity relationships (SAR) in drug design .

Synthetic Methodology Development

Another study focused on developing a synthetic methodology using Lewis acid catalysis to create oxabicyclo structures from para-quinone methides and bicyclobutanes, showcasing the compound's utility in generating complex molecular frameworks .

Mechanism of Action

The mechanism by which 2-Oxa-5-azabicyclo[4.1.1]octan-3-one exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with bacterial cell walls, disrupting their integrity. In anticancer applications, it might target specific molecular pathways involved in cell proliferation and apoptosis.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Interaction with bacterial cell wall synthesis enzymes.

  • Anticancer Activity: Inhibition of key signaling pathways involved in cancer cell growth.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Bicyclic Structure Heteroatoms Reactivity (EDAB Reduction Yield) Biological Role Toxicity Profile
This compound [4.1.1] 1O, 1N Inferred moderate (ketone) Potential pharmaceutical agent Data needed
Quinuclidone [2.2.2] 1N Low (stable framework) Drug intermediate Not specified
2-Azabicyclo[4.1.1]octan-3-one [4.1.1] 1N Similar to oxa-analogue Laboratory chemical H302, H315, H319, H335
Octan-3-one Linear None 9% yield (1 h reduction) Pheromone/attractant Low toxicity
Acetophenone Aromatic None 68% yield (reduction) Defensive secretion Irritant

Key Research Findings

  • Reactivity Trends : Aldehydes are reduced faster than ketones under EDAB conditions . The bicyclic oxa-aza compound’s ketone group, influenced by ring strain and electronic effects, may exhibit intermediate reactivity between aliphatic and aromatic ketones.
  • Ecological Roles : Unlike volatile ketones (e.g., octan-3-one) in arthropod secretions , the target compound’s rigid structure may limit volatility, favoring pharmaceutical over ecological uses.

Biological Activity

2-Oxa-5-azabicyclo[4.1.1]octan-3-one is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article reviews the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of bicyclic compounds characterized by the presence of both nitrogen and oxygen in their structure. Its chemical formula is C7H11N1O1C_7H_{11}N_1O_1 and it has a molecular weight of approximately 127.17 g/mol. The unique bicyclic framework contributes to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. The compound may act as an enzyme inhibitor or modulator, affecting pathways involved in pain, inflammation, and other physiological processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Analgesic Effects : Compounds similar to this compound have been studied for their potential analgesic effects, indicating a possible role in pain management.
  • Neuroprotective Properties : There is emerging evidence that bicyclic compounds can provide neuroprotection, which could be relevant for neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the bicyclic structure can lead to variations in potency and selectivity for specific targets.

ModificationEffect on ActivityReference
Addition of alkyl groupsIncreased lipophilicity and potential receptor binding
Substitution at nitrogen positionsAltered inhibitory potency against specific enzymes
Variation in oxygen positioningImpact on binding affinity and selectivity

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Studies : A study exploring various azabicyclic compounds found that modifications to the bicyclic structure could enhance antimicrobial efficacy against resistant strains .
  • Pain Management Research : Another investigation focused on kappa opioid receptor antagonists derived from azabicyclic frameworks showed promising results in pain relief models .
  • Neuroprotective Effects : Research into similar bicyclic compounds indicated their potential neuroprotective effects via modulation of neurotransmitter systems, suggesting a pathway for future studies on this compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Oxa-5-azabicyclo[4.1.1]octan-3-one?

  • Methodology :

  • Beckmann Rearrangement : Derived from ozonolysis of β-pinene, nopinone (a precursor) is converted to an oxime, followed by Beckmann rearrangement to yield the lactam structure .
  • Improved Synthesis : Optimized methods involve stereoselective cyclization of chiral precursors under inert atmospheres and controlled temperatures, enhancing enantiomeric purity .
    • Data Table :
MethodKey StepsYield (%)Reference
Beckmann RearrangementOzonolysis → Oxime → Rearrangement~60-70
Stereoselective RouteCyclization of chiral intermediates~85

Q. How is the structural configuration of this compound validated?

  • Methodology :

  • X-ray Crystallography : Confirms bicyclic geometry and lactam ring conformation.
  • NMR Spectroscopy : Assigns stereochemistry via coupling constants (e.g., transannular interactions in 1H^1H-NMR) .
    • Key Observations :
  • The oxime intermediate adopts an anti configuration relative to the cyclobutane ring to minimize steric strain .

Q. What safety protocols are essential for handling this compound?

  • Hazard Identification : Classified under GHS as harmful if swallowed (H302), skin/eye irritant (H315/H319), and respiratory irritant (H335) .
  • PPE Recommendations :

  • Respiratory Protection : P95 (US) or ABEK-P2 (EU) filters for aerosolized particles.
  • Skin/Eye Protection : Chemical-resistant gloves and goggles.
    • Storage : Stable under inert conditions; avoid contact with oxidizing agents .

Advanced Research Questions

Q. How does the bicyclic framework influence reactivity in catalytic hydrogenation?

  • Mechanistic Insights :

  • The strained bicyclo[4.1.1]octane system undergoes selective hydrogenation at the ketone group, retaining the oxygen bridge due to steric shielding .
    • Data Table :
SubstrateCatalystProduct SelectivityReference
2-Oxa-5-azabicyclo...Pd/C, H₂Lactam retention

Q. What strategies resolve contradictions in biological activity data for derivatives?

  • Methodology :

  • SAR Studies : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups) on receptor binding .
  • Computational Modeling : Molecular docking predicts interactions with enzymes (e.g., monoamine oxidases) .
    • Example :
  • A derivative with a 4-fluorophenyl group showed enhanced affinity for dopamine receptors vs. unsubstituted analogs .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

  • Experimental Findings :

  • Acidic Conditions : Lactam ring hydrolysis occurs at pH < 3, forming open-chain carboxylic acids.
  • Basic Conditions : Stable up to pH 10; degradation observed at higher pH due to nucleophilic attack on the carbonyl .
    • Data Table :
ConditionpHDegradation PathwayHalf-Life (h)
Acidic2Lactam hydrolysis2.5
Basic12Nucleophilic ring opening0.8

Q. What are the ecological implications of improper disposal?

  • Ecotoxicology :

  • Persistence in water systems due to low biodegradability; bioaccumulation potential in aquatic organisms .
    • Mitigation :
  • Incineration with scrubbing systems recommended to avoid release into waterways .

Comparative Analysis

Q. How do structural analogs differ in pharmacological activity?

  • Key Comparisons :

CompoundStructural VariationBiological Target
8-Butyl-8-azabicyclo[3.2.1]octan-3-oneButyl substituent on nitrogenMonoamine transporters
2-(4-Fluorophenyl) derivativesAromatic substitutionDopamine receptors

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-5-azabicyclo[4.1.1]octan-3-one
Reactant of Route 2
2-Oxa-5-azabicyclo[4.1.1]octan-3-one

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